molecular formula C19H20N4O4 B7460629 2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide

2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide

Cat. No.: B7460629
M. Wt: 368.4 g/mol
InChI Key: ZPIUYCOPFPQJKG-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide is a complex organic compound that features a benzoxadiazole ring, a morpholine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Morpholine Ring: This step involves the reaction of the benzoxadiazole intermediate with morpholine, often under reflux conditions.

    Attachment of the Phenoxy Group: The final step involves the coupling of the phenoxy group to the benzoxadiazole-morpholine intermediate, typically using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzoxadiazole ring.

    Reduction: Reduced forms of the benzoxadiazole ring.

    Substitution: Substituted benzoxadiazole derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-morpholin-4-yl-7-phenyl-4H-chromen-4-one: Shares the morpholine ring and has similar biological activities.

    3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile: Another compound with a morpholine ring, used as a kinase inhibitor.

Uniqueness

2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide is unique due to its combination of a benzoxadiazole ring, a morpholine ring, and a phenoxy group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-13-4-2-3-5-16(13)26-12-17(24)20-14-6-7-15(19-18(14)21-27-22-19)23-8-10-25-11-9-23/h2-7H,8-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIUYCOPFPQJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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